![molecular formula C13H17NO4S B3385046 3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 603118-21-4](/img/structure/B3385046.png)
3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Overview
Description
“3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C13H17NO4S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid” is represented by the formula C13H17NO4S . This indicates that the compound contains 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of “3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid” is 283.34 . It appears as a powder at room temperature .Scientific Research Applications
Chemical Synthesis
This compound is used in the field of chemical synthesis . It is a key component in the creation of various chemical compounds due to its unique structure and properties .
Material Science
In material science, this compound is used in the development of new materials . Its unique properties make it a valuable component in the creation of advanced materials .
Chromatography
In chromatography, this compound is used as a reagent . Its unique properties make it useful in the separation and analysis of complex mixtures .
Analytical Research
This compound is used in analytical research . It can be used as a standard or a reagent in various analytical techniques .
Drug Design
Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Antiviral Agents
A series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents . This compound could potentially be used in the synthesis of these derivatives .
Biological Activity
Piperidines, including this compound, have been studied for their biological activity . They have been found to have a range of effects, which makes them of interest in the development of new drugs .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in both breast and prostate cancer .
Mode of Action
The compound interacts with AKR1C3 by inhibiting its metabolism of a known dinitrobenzamide substrate . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The inhibition of AKR1C3 affects the metabolism of dinitrobenzamide substrates
Pharmacokinetics
The compound’s molecular weight of 28335 suggests it may have suitable pharmacokinetic properties for drug development
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . This inhibition shows good cellular potency, with a broad rank order between enzymic and cellular activity . Amide analogues were found to be more effective than predicted by the cellular assay .
properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)sulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-2-3-8-14(10)19(17,18)12-7-4-6-11(9-12)13(15)16/h4,6-7,9-10H,2-3,5,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQIFIAOLXFCLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240246 | |
Record name | 3-[(2-Methyl-1-piperidinyl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid | |
CAS RN |
603118-21-4 | |
Record name | 3-[(2-Methyl-1-piperidinyl)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603118-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Methyl-1-piperidinyl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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